N-quinolin-3-ylcyclopropanecarboxamide
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Overview
Description
N-quinolin-3-ylcyclopropanecarboxamide is a compound that features a quinoline ring system attached to a cyclopropane carboxamide group Quinoline is a heterocyclic aromatic organic compound with a double-ring structure containing a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Classical methods for synthesizing quinoline include the Gould-Jacobs, Friedländer, Pfitzinger, Skraup, Doebner-Miller, and Conrad-Limpach reactions . These methods often involve the use of aniline derivatives and various aldehydes or ketones under acidic or basic conditions.
For the cyclopropane carboxamide group, cyclopropanation reactions can be employed. These reactions often use diazo compounds and transition metal catalysts to introduce the cyclopropane ring. The final step involves the formation of the carboxamide group, which can be achieved through amidation reactions using amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of N-quinolin-3-ylcyclopropanecarboxamide may utilize more efficient and scalable methods, such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts . These methods aim to reduce environmental impact and improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-quinolin-3-ylcyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the quinoline ring can be achieved using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can yield a wide range of functionalized quinoline derivatives.
Scientific Research Applications
N-quinolin-3-ylcyclopropanecarboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of N-quinolin-3-ylcyclopropanecarboxamide involves its interaction with specific molecular targets. In medicinal chemistry, quinoline derivatives are known to target enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . By inhibiting these enzymes, the compound can exert antibacterial effects. Additionally, the cyclopropane carboxamide group may enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Isoquinoline: A structural isomer of quinoline with the nitrogen atom in a different position.
Indole: Another heterocyclic aromatic compound with a fused benzene and pyrrole ring system.
Uniqueness
N-quinolin-3-ylcyclopropanecarboxamide is unique due to the presence of both the quinoline ring and the cyclopropane carboxamide group. This combination can enhance its chemical reactivity and biological activity compared to simpler quinoline derivatives. The cyclopropane ring introduces strain and rigidity, which can influence the compound’s interaction with molecular targets and its overall stability.
Properties
IUPAC Name |
N-quinolin-3-ylcyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-13(9-5-6-9)15-11-7-10-3-1-2-4-12(10)14-8-11/h1-4,7-9H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXOVJRMGPSCTSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC3=CC=CC=C3N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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